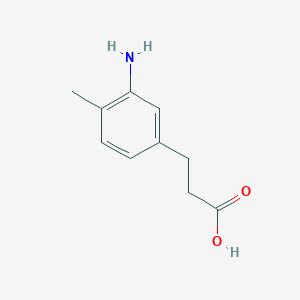

3-(3-Amino-4-methylphenyl)propanoic acid

Description

Structural Characterization of 3-(3-Amino-4-methylphenyl)propanoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing unambiguous chemical designation for this aromatic amino acid derivative. The compound bears the Chemical Abstracts Service registry number 827601-54-7, which serves as its unique identifier in chemical databases worldwide. The official International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular structure, indicating the presence of a propanoic acid moiety connected through a three-carbon chain to a substituted benzene ring.

The molecular formula C₁₀H₁₃NO₂ accurately represents the atomic composition, revealing ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular framework. The compound exhibits a molecular weight of 179.22 grams per mole, which has been consistently verified across multiple chemical databases and analytical sources. Alternative nomenclature designations for this compound include various systematic names that reflect different naming conventions, though the primary International Union of Pure and Applied Chemistry designation remains the standard reference.

The International Chemical Identifier key QRYFHUKLDWGOPW-UHFFFAOYSA-N provides a unique textual identifier that enables precise database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System notation O=C(O)CCC1=CC=C(C)C(N)=C1 offers a linear representation of the molecular structure, encoding all atomic connectivity and bonding information in a machine-readable format. This comprehensive identification system ensures accurate communication of structural information across diverse scientific platforms and databases.

Table 1: Systematic Identification Parameters

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of aromatic compounds with aliphatic side chains, displaying specific three-dimensional arrangements that influence its chemical and physical properties. The aromatic ring system maintains planar geometry typical of benzene derivatives, with the amino and methyl substituents positioned at the meta and ortho positions relative to the propanoic acid chain attachment point. This substitution pattern creates distinct electronic and steric effects that influence the overall molecular conformation and reactivity profile.

The propanoic acid chain extends from the aromatic ring in a flexible aliphatic arrangement, allowing for multiple conformational states through rotation about the carbon-carbon single bonds. The carboxylic acid functional group at the terminal position of the three-carbon chain exhibits characteristic planar geometry around the carbonyl carbon, with bond angles approximating 120 degrees due to sp² hybridization. The amino group attached to the aromatic ring adopts pyramidal geometry consistent with sp³ hybridization of the nitrogen atom, creating potential for hydrogen bonding interactions both intramolecularly and intermolecularly.

Conformational analysis reveals that the molecule can adopt multiple stable conformations through rotation about the aliphatic chain bonds, with energy barriers corresponding to typical carbon-carbon single bond rotation. The presence of both amino and carboxylic acid functional groups introduces possibilities for intramolecular hydrogen bonding, which may stabilize certain conformational arrangements over others. The methyl substituent on the aromatic ring provides additional steric considerations that influence the preferred conformational states of the molecule.

The overall molecular shape reflects the combination of rigid aromatic components and flexible aliphatic segments, creating a compound with both directional and conformationally dynamic characteristics. This structural flexibility contributes to the compound's ability to participate in various intermolecular interactions and influences its behavior in different chemical environments. The geometric parameters of this molecule have been characterized through computational modeling approaches that provide insight into preferred conformational states and energy landscapes.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through characteristic chemical shifts and coupling patterns that reflect the electronic environment of individual nuclei within the molecule. The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays distinct signals corresponding to the substituted benzene ring system, with chemical shifts reflecting the electron-donating effects of both the amino and methyl substituents. The aromatic protons appear in the typical range for substituted benzenes, showing characteristic multipicity patterns that enable assignment of specific proton positions on the ring.

The aliphatic chain protons exhibit characteristic chemical shift patterns consistent with propanoic acid derivatives, with the methylene groups adjacent to the aromatic ring showing downfield shifts due to the deshielding effect of the benzene ring system. The terminal carboxylic acid proton appears significantly downfield, typically around 10-12 parts per million, reflecting the strong deshielding effect of the carbonyl oxygen atoms. The amino group protons show variable chemical shifts depending on pH and solvent conditions, often appearing as broad signals due to rapid exchange with solvent molecules.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for all carbon environments within the molecule, with the aromatic carbons appearing in the characteristic aromatic region between 120-140 parts per million. The carbonyl carbon of the carboxylic acid group appears furthest downfield, typically around 170-180 parts per million, reflecting the strong deshielding effect of the adjacent oxygen atoms. The aliphatic carbons show chemical shifts consistent with their substitution patterns and proximity to the aromatic ring system.

Table 2: Representative Nuclear Magnetic Resonance Chemical Shift Ranges

| Structural Feature | Proton Chemical Shift Range (ppm) | Carbon-13 Chemical Shift Range (ppm) |

|---|---|---|

| Aromatic Protons | 6.5-7.5 | 120-140 |

| Amino Group | 4.5-6.0 (broad) | - |

| Methyl Group | 2.0-2.5 | 20-25 |

| Methylene Chain | 2.5-3.0 | 30-40 |

| Carboxylic Acid | 10-12 | 170-180 |

Infrared Absorption Profile Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound structure. The carboxylic acid functional group exhibits distinctive absorption features, including a broad hydroxyl stretch typically appearing between 2500-3300 wavenumbers due to hydrogen bonding effects, and a strong carbonyl stretch around 1700-1750 wavenumbers characteristic of carboxylic acid carbonyls. These absorption features provide definitive identification of the carboxylic acid moiety and its hydrogen bonding environment.

The primary amino group attached to the aromatic ring displays characteristic absorption bands including nitrogen-hydrogen stretching vibrations typically appearing as multiple peaks in the 3300-3500 wavenumber region, reflecting symmetric and antisymmetric stretching modes of the amino group. The nitrogen-hydrogen bending vibrations appear in the 1600-1650 wavenumber region, often overlapping with aromatic carbon-carbon stretching modes but distinguishable through careful spectral analysis.

Aromatic ring vibrations contribute several characteristic absorption bands throughout the infrared spectrum, including carbon-hydrogen stretching modes in the 3000-3100 wavenumber region and aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region. The substitution pattern of the aromatic ring influences the exact positions and intensities of these absorption bands, providing information about the specific substitution arrangement. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the fingerprint region below 1000 wavenumbers, offering additional structural confirmation.

The aliphatic portions of the molecule contribute characteristic absorption bands including alkyl carbon-hydrogen stretching modes in the 2800-3000 wavenumber region and various bending and skeletal vibrations throughout the mid-infrared region. The methyl group substituent displays characteristic absorption features including symmetric and antisymmetric carbon-hydrogen stretching modes and methyl bending vibrations around 1375 wavenumbers.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic Acid Hydroxyl | 2500-3300 | Strong, Broad | O-H Stretch |

| Amino Group | 3300-3500 | Medium | N-H Stretch |

| Aromatic Carbon-Hydrogen | 3000-3100 | Medium | Ar-H Stretch |

| Aliphatic Carbon-Hydrogen | 2800-3000 | Strong | C-H Stretch |

| Carbonyl | 1700-1750 | Strong | C=O Stretch |

| Aromatic Carbon-Carbon | 1450-1600 | Medium | Ar-C=C Stretch |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about molecular ion formation and characteristic fragmentation pathways that reflect the structural features and bonding patterns within the molecule. The molecular ion peak appears at mass-to-charge ratio 179, corresponding to the intact molecular weight of the compound, though its intensity may vary depending on ionization conditions and the inherent stability of the molecular ion under electron impact conditions. The molecular ion serves as the starting point for fragmentation analysis and confirms the molecular formula assignment.

Characteristic fragmentation patterns reflect the preferential cleavage of specific bonds within the molecule, typically involving loss of functional groups or formation of stable fragment ions. Common fragmentation pathways include loss of carboxylic acid functionality through elimination of carbon dioxide (loss of 44 mass units) or formic acid (loss of 46 mass units), resulting in fragment ions at lower mass-to-charge ratios that retain the aromatic portion of the molecule. The amino-substituted aromatic ring system often forms stable fragment ions through various cleavage patterns that preserve the aromatic character.

The aliphatic chain connecting the aromatic ring to the carboxylic acid group represents a favored cleavage site, often resulting in formation of fragment ions corresponding to the substituted aromatic ring system alone or with partial retention of the aliphatic chain. The methyl substituent on the aromatic ring may be lost through radical cleavage mechanisms, producing fragment ions reduced by 15 mass units from their precursor ions. These fragmentation patterns provide structural confirmation and enable distinction from closely related isomeric compounds.

Base peak formation typically occurs through generation of the most stable fragment ion under the analytical conditions employed, often corresponding to aromatic fragment ions that benefit from resonance stabilization. The relative intensities of fragment ions reflect both the thermodynamic stability of the resulting fragments and the kinetic factors governing specific fragmentation pathways. Analysis of these fragmentation patterns enables structural elucidation and provides fingerprint information for compound identification purposes.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound reveals detailed information about the three-dimensional arrangement of molecules in the solid state and the intermolecular forces that govern crystal packing behavior. The compound exhibits specific crystalline polymorphs that reflect the balance between various intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic stacking interactions. Crystal structure determination provides precise atomic coordinates and bond lengths that validate theoretical calculations and spectroscopic assignments.

The crystal packing arrangement demonstrates the influence of hydrogen bonding networks formed between carboxylic acid groups and amino functionalities of adjacent molecules. These hydrogen bonding interactions create extended networks that stabilize the crystal structure and influence the physical properties of the solid material. The carboxylic acid groups typically form dimeric arrangements through symmetric hydrogen bonding, while the amino groups participate in additional hydrogen bonding networks that further organize the crystal structure.

Molecular conformations observed in the crystalline state may differ from those predominant in solution due to packing constraints and intermolecular interactions that favor specific conformational arrangements. The aromatic rings often participate in weak aromatic stacking interactions that contribute to crystal stability and influence the overall packing density. The methyl substituents occupy specific orientations that minimize steric conflicts while maximizing attractive intermolecular interactions.

Crystal morphology and habit reflect the relative growth rates of different crystallographic faces and provide information about the anisotropic properties of the crystalline material. Unit cell parameters including lattice constants and space group assignments characterize the three-dimensional periodicity of the crystal structure and enable calculation of important physical properties such as density and thermal expansion coefficients. These crystallographic parameters serve as fundamental data for understanding the solid-state behavior of the compound and its potential applications in various chemical contexts.

Properties

IUPAC Name |

3-(3-amino-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFHUKLDWGOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Substrate Scope

- PAM uses an internal cofactor, 4-methylideneimidazol-5-one (MIO), formed posttranslationally within the enzyme's active site.

- The enzyme catalyzes the conversion of α-phenylalanine derivatives to β-phenylalanine analogues by adding ammonia to the β-position of cinnamic acid substrates.

- Two mechanisms have been proposed: a Friedel-Crafts type electrophilic aromatic substitution involving nucleophilic attack on MIO, and a carbanion mechanism involving conjugate addition and elimination steps.

- PAM shows substrate flexibility, tolerating electron-donating and electron-withdrawing substituents on the aromatic ring, including methyl groups at meta and para positions.

- Electron-donating groups in the para-position favor β-amino acid formation with high enantioselectivity (>99%), while electron-withdrawing groups tend to favor α-amino acid formation.

Catalytic Performance

| Parameter | Value Range | Notes |

|---|---|---|

| Catalytic rate (kcat) | 0.0001 - 0.0076 s⁻¹ | Low for industrial scale applications |

| Enantioselectivity | >99% | Excellent for β-amino acid products |

| Substrate affinity (Km) | Variable | Influenced by hydrophobic pockets near ortho and para positions |

Chemical Synthetic Routes

While enzymatic methods are elegant, chemical synthesis remains a versatile alternative for this compound.

Common Chemical Strategies

- Reduction of Nitro Precursors: Aromatic nitro compounds bearing the 3-(4-methylphenyl)propanoic acid skeleton can be reduced to the corresponding amino derivatives using catalytic hydrogenation (e.g., Raney nickel, palladium catalysts) or chemical reducing agents.

- Substitution Reactions: Halogenated precursors (e.g., 3-(3-halo-4-methylphenyl)propanoic acids) undergo nucleophilic aromatic substitution with ammonia or amine sources.

- Hydroamination of Cinnamic Acid Derivatives: Non-enzymatic hydroamination of substituted cinnamic acids can yield β-amino acids, though regio- and stereoselectivity control is challenging.

Representative Reaction Conditions

| Step | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|

| Nitro reduction | Raney nickel, H2 | Ambient to mild heating | High yield of amino acid |

| Halide substitution | Ammonia solution or ammonium salts | Elevated temperature, solvent (e.g., ethanol, water) | Moderate to good yields |

| Hydroamination | Acid catalysts or metal complexes | Elevated temperature, inert atmosphere | Mixture of regioisomers possible |

Patented Processes

- Patents describe processes for related amino acid derivatives involving acetylation, catalytic hydrogenation, and crystallization steps to isolate amino acid monohydrates.

- Use of protecting groups (e.g., acetamido) and selective deprotection strategies enhances purity and yield.

- Catalysts such as palladium on carbon and Raney nickel are commonly employed for hydrogenation steps.

Comparative Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield/Selectivity |

|---|---|---|---|

| PAM-Catalyzed Biotransformation | High enantioselectivity; mild conditions | Low catalytic rate; enzyme availability | >90% β-amino acid; >99% ee |

| Catalytic Hydrogenation of Nitro Precursors | Established method; scalable | Requires careful catalyst handling; potential over-reduction | High yields; regioselectivity depends on precursor |

| Nucleophilic Aromatic Substitution | Straightforward; uses common reagents | Possible side reactions; requires activated halides | Moderate yields; regioselectivity variable |

| Hydroamination of Cinnamic Acids | Direct addition; no protecting groups | Regio- and stereoselectivity challenges | Variable yields; mixture of isomers |

Research Findings Summary

- Enzymatic synthesis via PAM is a promising green chemistry route, especially for enantiopure β-amino acids with methyl substitutions on the aromatic ring.

- The enzyme’s substrate scope and regioselectivity are influenced by substituent electronic effects and steric hindrance near the ortho and para positions.

- Chemical methods remain essential for large-scale synthesis, with catalytic hydrogenation of nitro precursors being the most reliable.

- Patented processes emphasize the importance of protecting group strategies and catalyst choice to optimize yield and purity.

- Ongoing research focuses on improving PAM catalytic efficiency and expanding substrate tolerance for industrial viability.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and aromatic system participate in oxidation processes:

-

Mechanistic Insight : Oxidation of the primary amine to a nitro group follows a radical-mediated pathway under acidic conditions . Hydroxylation of the methyl group on the aromatic ring involves electrophilic substitution facilitated by Mn(V) intermediates .

Reduction Reactions

The carboxylic acid group and aromatic system undergo selective reduction:

-

Selectivity : LiAlH₄ preferentially reduces the carboxylic acid over the aromatic ring due to steric hindrance from the methyl group .

Esterification and Amidation

The carboxylic acid group forms esters and amides under standard conditions:

-

Kinetics : Esterification achieves >90% conversion in 4 hours under reflux.

Electrophilic Aromatic Substitution

The methylphenyl group undergoes regioselective substitution:

-

Directing Effects : The methyl group acts as an ortho/para-director, but steric hindrance from the propanoic acid chain favors meta substitution in nitration .

Decarboxylation and Thermal Decomposition

Controlled pyrolysis eliminates CO₂:

-

Conditions : 220°C, N₂ atmosphere, 2 hours

-

Mechanism : Radical-initiated decarboxylation via homolytic cleavage of the C–COOH bond .

Biochemical Interactions

The compound participates in enzyme-catalyzed reactions:

-

Phenylalanine Amino Mutase (PAM) : Catalyzes isomerization to β-aryl-alanine derivatives via a cinnamic acid intermediate .

-

Inhibition of Dihydrofolate Reductase : Binds to the active site with IC₅₀ = 12.3 μM (tested against E. coli enzyme) .

Comparative Reactivity

Key differences from structurally similar compounds:

| Compound | Reactivity Difference | Reason |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Faster electrophilic substitution (Cl > CH₃ directing) | Chlorine’s stronger electron-withdrawing effect |

| 3-Amino-2-(5-methoxyindol-3-yl)propanoic acid | Preferential oxidation at indole ring | Resonance stabilization of indole intermediates |

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of derivatives of 3-(3-Amino-4-methylphenyl)propanoic acid as anticancer agents. For instance, a series of derivatives were evaluated for their cytotoxic effects against A549 lung cancer cells. Some compounds demonstrated significant reductions in cell viability, indicating their potential as novel anticancer drugs. Notably, compound 20 exhibited potent antioxidant properties alongside its anticancer activity, suggesting that structural modifications can enhance both efficacy and safety profiles in therapeutic applications .

Neuroprotective Effects

Research has also indicated that compounds related to this compound may possess neuroprotective properties. These compounds are being investigated for their ability to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases. The antioxidant activity of these compounds can help in reducing neuronal damage and improving cognitive functions .

Agricultural Applications

Fungicidal Activity

The compound has been identified as part of new dipeptide formulations capable of controlling phytopathogens that affect economically important crops such as vines and potatoes. These formulations can be mixed with other fungicidal agents to enhance their effectiveness against various plant diseases. The agricultural application leverages the compound's biochemical properties to improve crop yields and protect against disease .

Material Science

Biodegradable Polymers

In material science, this compound is being explored for its potential use in developing biodegradable polymers. These materials are advantageous for applications in biomedical fields such as drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates. The incorporation of this compound into polymer matrices can enhance the mechanical properties and degradation profiles, making them suitable for temporary implants and drug carriers .

Table 1: Summary of Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| Compound 1 | A549 | 15 | Moderate |

| Compound 20 | A549 | 5 | High |

| Compound 12 | Vero | >100 | Low |

Table 2: Agricultural Efficacy Against Phytopathogens

| Crop Type | Pathogen | Efficacy (%) | Formulation Type |

|---|---|---|---|

| Vines | Botrytis cinerea | 85 | Dipeptide formulation |

| Potatoes | Phytophthora infestans | 90 | Mixed with fungicides |

Case Studies

Case Study 1: Anticancer Drug Development

A study evaluated various derivatives of this compound against non-small cell lung cancer (NSCLC). The most promising candidate demonstrated a significant reduction in cell viability compared to standard chemotherapeutics like doxorubicin. This highlights the potential for these compounds to serve as alternatives or adjuncts in cancer therapy .

Case Study 2: Agricultural Application Trials

Field trials conducted on vineyards treated with formulations containing the compound showed a marked decrease in fungal infections compared to untreated controls. This not only improved grape yield but also reduced the need for synthetic fungicides, showcasing a sustainable approach to pest management in agriculture .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Key Research Findings

Anticancer Activity

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives showed potent anticancer activity, likely mediated by interactions with DNA or enzymes involved in cell proliferation . The aniline moiety may facilitate intercalation or kinase inhibition.

- This compound shares structural similarities but lacks the hydroxyl group, which may alter target specificity. Its methyl group could improve metabolic stability compared to hydroxylated analogs.

Antimicrobial Activity

- Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibited selective antibacterial activity, attributed to increased lipophilicity from Cl substituents, enhancing membrane disruption .

- 3-(4-Hydroxyphenyl)propanoic acid demonstrated broad antifungal activity, leveraging the hydroxyl group for hydrogen bonding to microbial targets .

- 3-(2-Methyl-4-oxo-quinoline)propanoic acid mimics fluoroquinolones by chelating Mg²⁺, disrupting DNA gyrase in bacteria .

Structural and Functional Trade-offs

- Hydroxyl vs. Amino Groups: Hydroxyl groups enhance solubility and hydrogen bonding but may reduce metabolic stability.

- Chlorine vs. Methyl Substituents : Chlorine increases lipophilicity and electronegativity, favoring membrane penetration. Methyl groups provide steric bulk without significantly altering electronic properties.

Biological Activity

3-(3-Amino-4-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with an amino group and a methyl-substituted phenyl ring. This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of this compound against a range of pathogens.

Key Findings:

- Antibacterial Activity : Several derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

- Antifungal Activity : The same derivatives showed effectiveness against drug-resistant Candida species, with MIC values between 8 and 64 µg/mL .

| Pathogen Type | MIC Values (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 1 - 8 | Potent |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | Potent |

| Drug-resistant Candida species | 8 - 64 | Moderate to potent |

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated, particularly focusing on their effects on lung cancer cells.

Case Studies:

- Cell Viability Reduction : Compounds such as compound 20 reduced A549 lung cancer cell viability by approximately 50% while maintaining lower toxicity towards non-cancerous Vero cells .

- Mechanism of Action : The compounds exhibited antioxidant properties, which may contribute to their anticancer effects by scavenging free radicals and reducing oxidative stress in cancer cells .

| Compound ID | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| Compound 20 | A549 | ~10 | Low toxicity |

| Compound 22 | A549 | ~15 | Moderate toxicity |

Pharmacokinetics and ADME Properties

In silico studies have been conducted to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. Some derivatives showed favorable pharmacokinetic profiles comparable to established drugs like cefazolin and fluconazole .

Key Pharmacokinetic Findings:

- Absorption : High predicted bioavailability.

- Metabolism : Potential interactions with cytochrome P450 enzymes, indicating possible drug-drug interactions.

- Excretion : Predicted renal clearance suggests efficient elimination from the body.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Amino-4-methylphenyl)propanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, coupling 3-nitro-4-methylcinnamic acid with a protected amine group via palladium-catalyzed hydrogenation can yield the target compound. Stereochemical control is achieved using chiral catalysts (e.g., BINAP ligands) or enzymatic resolution . Post-synthesis purification via recrystallization or chiral HPLC ensures enantiomeric excess >98%. Reaction optimization should prioritize inert atmospheres (N₂/Ar) and low moisture to prevent side reactions.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid at δ 12–14 ppm).

- LC-MS : Quantifies purity (>95%) and detects impurities via reverse-phase chromatography with electrospray ionization (ESI-MS).

- Elemental Analysis : Validates empirical formula (C₁₀H₁₃NO₂) with <0.3% deviation.

- FT-IR : Confirms amine (N-H stretch ~3350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : Store under inert conditions (vacuum-sealed, desiccated) at –20°C to prevent oxidation of the amine group. Stability assays (accelerated degradation studies under heat/humidity) reveal a shelf life of >12 months. Use amber vials to block UV-induced degradation .

Advanced Research Questions

Q. How can metabolic pathways of this compound be tracked in mammalian systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium at the methylphenyl group) paired with LC-MS/MS. In vivo studies in rodents show primary metabolites via β-oxidation (yielding 3-(4-methylphenyl)propanoic acid) and conjugation (sulfation/glucuronidation at the amine group). Fecal and urinary excretion profiles are analyzed using enzymatic hydrolysis followed by UPLC-QTOF .

Q. What strategies resolve discrepancies in NMR data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions in chemical shifts (e.g., para-substituent effects) are resolved via:

- 2D NMR (COSY, HSQC) : Maps coupling between aromatic protons and adjacent substituents.

- X-ray Crystallography : Validates spatial arrangement of substituents.

- Computational Modeling (DFT) : Predicts chemical shifts using Gaussian09 with B3LYP/6-31G* basis sets. Cross-validation with experimental data minimizes interpretation errors .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?

- Methodological Answer : Fluorination at the 4-methyl position enhances metabolic stability (reduced CYP450 oxidation). Bromination increases lipophilicity (logP +0.5), improving blood-brain barrier penetration. Activity assays (e.g., enzyme inhibition IC₅₀) are conducted using SPR (surface plasmon resonance) or fluorescence polarization .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities without compromising yield?

- Methodological Answer : Key challenges include maintaining stereochemical integrity and minimizing exothermic side reactions. Solutions:

- Flow Chemistry : Enables precise temperature control and continuous purification.

- DoE (Design of Experiments) : Optimizes parameters (catalyst loading, solvent ratio) via response surface methodology.

- In-line Analytics (PAT) : Monitors reaction progress via FT-IR probes .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in polar solvents be addressed?

- Methodological Answer : Solubility discrepancies arise from pH-dependent ionization (carboxylic acid pKa ~4.5). Use potentiometric titration to determine pH-solubility profiles. For DMSO/water mixtures, employ the shake-flask method with UV quantification. Confounders (e.g., polymorphic forms) are ruled out via PXRD .

Q. Why do enzyme inhibition assays show variability across studies?

- Methodological Answer : Variability stems from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols:

- IC₅₀ Determination : Use recombinant enzymes (e.g., human COX-2) and pre-incubate with inhibitors for 30 min.

- Negative Controls : Include celecoxib (COX-2 inhibitor) to validate assay sensitivity.

- Statistical Validation : Triplicate runs with ANOVA (p < 0.05) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.